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molecular formula C8H11NO2S2 B108253 Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate CAS No. 17823-58-4

Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate

Cat. No. B108253
M. Wt: 217.3 g/mol
InChI Key: POABRARINOCORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722691B2

Procedure details

To a solution of 2-cyano-3,3-bis-methylsulfanyl-acrylic acid ethyl ester (5.00 g, 23.0 mmol) in dry ethanol (100 mL) is added phenylhydrazine (2.28 mL, 23.0 mmol). The reaction mixture is heated to reflux for 2 h before removal of the solvent. The resulting solid is recrystallized from EtOH (20 mL) to provide 5-amino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester as a white solid product; HPLC-MS calculated for C13H15N3O2S (M+H+) 278.1, found 278.1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.28 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]([C:11]#[N:12])=[C:6](SC)[S:7][CH3:8])[CH3:2].[C:14]1([NH:20][NH2:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(O)C>[CH2:1]([O:3][C:4]([C:5]1[C:6]([S:7][CH3:8])=[N:21][N:20]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:11]=1[NH2:12])=[O:13])[CH3:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(C(=C(SC)SC)C#N)=O
Name
Quantity
2.28 mL
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h before removal of the solvent
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resulting solid is recrystallized from EtOH (20 mL)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NN(C1N)C1=CC=CC=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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